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Cat. No.: B15588859

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3368715 is a potent, orally available, and reversible inhibitor of Type | protein arginine
methyltransferases (PRMTSs).[1] This technical guide provides a detailed overview of the
pharmacological properties of GSK3368715 trihydrochloride, a salt form of the parent
compound. It covers the molecule's mechanism of action, preclinical and clinical data, and
detailed experimental protocols. The dysregulation of PRMTL1, the predominant Type | PRMT,
has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it
a compelling therapeutic target.[1][2] GSK3368715 has demonstrated anti-proliferative activity
across a range of cancer cell lines and tumor growth inhibition in preclinical models.[3][4]
However, its clinical development was halted due to safety concerns, specifically a higher-than-
expected incidence of thromboembolic events.[5][6] This document aims to serve as a
comprehensive resource for researchers investigating PRMT inhibitors and the role of arginine
methylation in disease.

Chemical and Physical Properties

GSK3368715 has been synthesized as a parent compound and in various salt forms, including
hydrochloride and trinydrochloride salts, to improve its physicochemical properties for research
and development.[7]
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Identifier Value

N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-
IUPAC Name pyrazol-4-yl)ymethyl)-N1,N2-dimethylethane-1,2-

diamine trihydrochloride

CAS Number 2227587-26-8 (3HCI)[7]
Molecular Formula C20H41CI3N402[7]
Molecular Weight 475.92 g/mol [7]
Appearance Solid[7]
- DMSO: 81 mg/mL[7], Water: 81 mg/mL][7],
Solubility
Ethanol: 81 mg/mL[7]
Pure form: -20°C for 3 years. In solvent: -80°C
Storage

for 6 months, -20°C for 1 month.[7]

Mechanism of Action

GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive
inhibitor of Type | PRMTs.[7][8] These enzymes, including PRMT1, PRMT3, PRMT4 (CARM1),
PRMT6, and PRMTS, are responsible for the asymmetric dimethylation of arginine residues
(ADMA) on both histone and non-histone proteins.[1][7] This post-translational modification
plays a critical role in regulating numerous cellular processes, including gene transcription,
RNA processing, DNA damage repair, and signal transduction.[1][8]

By inhibiting Type | PRMTs, GSK3368715 blocks the formation of ADMA, leading to a global
shift in arginine methylation states, with a subsequent increase in monomethylarginine (MMA)
and symmetric dimethylarginine (SDMA), the latter being a product of Type Il PRMTs.[7][8] This
disruption of arginine methylation patterns can impair oncogenic signaling pathways and inhibit
tumor cell proliferation and survival.[1]
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Mechanism of GSK3368715 Action

Pharmacological Properties
In Vitro Potency

GSK3368715 demonstrates potent inhibitory activity against several Type | PRMT enzymes,
with a particularly high affinity for PRMTL1.[1] It is highly selective for Type | PRMTs over Type Il
and Type Ill PRMTs.[4]
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Target ICs0 (NM) Kiapp (nM)
PRMT1 3.1[4] 1.5[3]
PRMT3 162[4] 81[3]
PRMT4 (CARM1) 38[4]

PRMT6 4.7[4]

PRMT8 39[4]

PRMTS (Type i) >20,408[4]

PRMT7 (Type Ill) >40,000[4]

PRMTY (Type IlI) >15,000[4]

In Vitro Anti-proliferative Activity

As a monotherapy, GSK3368715 induces anti-proliferative effects in a broad range of cancer
cell lines derived from both hematological and solid tumors.[3] It has shown cytotoxic effects in
lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[9]

In Vivo Anti-tumor Activity

GSK3368715 has demonstrated potent anti-tumor activity in various preclinical cancer models,
where it can lead to complete tumor growth inhibition or even tumor regression.[3]
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Xenograft Model Cancer Type Dosing Outcome
Diffuse Large B-cell Reduced tumor
Toledo 9.375-150 mg/kg
Lymphoma (DLBCL) volumel[4]
Pancreatic Reduced tumor
BxPC-3 ) 9.375-150 mg/kg
Adenocarcinoma volumel[4]
] Reduced tumor
ACHN Renal Carcinoma 150 mg/kg
growth[4]
Reduced tumor
MDA-MB-468 Breast Cancer 150 mg/kg
growth[4]
Pancreatic ) Reduced tumor
) Pancreatic Cancer 300 mg/kg
Adenocarcinoma PDX growth[4]

Interestingly, the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads
to the accumulation of an endogenous PRMTS5 inhibitor, correlates with increased sensitivity to
GSK3368715 in cell lines.[10][11] This suggests a potential biomarker strategy for patient
selection and a rationale for combining Type | and Type Il PRMT inhibitors.[10][11]

Clinical Development

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics,
pharmacodynamics, and preliminary efficacy of GSK3368715 in adults with advanced-stage
solid tumors and diffuse large B-cell lymphoma.[5][6][9]

Study Design

The study consisted of a dose-escalation phase (Part 1) with planned cohorts at 50 mg, 100
mg, and 200 mg of GSK3368715 administered orally once daily.[5] A dose-expansion phase
(Part 2) was planned to further evaluate the recommended Phase 2 dose but was not initiated.

[5]9]

Clinical Findings

e Pharmacokinetics: Following single and repeated dosing, the maximum plasma
concentration of GSK3368715 was reached within 1 hour post-dosing.[5]
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» Pharmacodynamics: Target engagement was observed in the blood; however, it was modest
and variable in tumor biopsies at the 100 mg dose.[5]

o Efficacy: The best response observed was stable disease in 9 out of 31 (29%) patients.[5]

o Safety and Tolerability: Dose-limiting toxicities were reported in 3 out of 12 (25%) patients at
the 200 mg dose.[5] A significant and unexpected finding was a high incidence of
thromboembolic events (TEES), with 9 out of 31 (29%) patients experiencing 12 TEES,
including 8 grade 3 events and 1 grade 5 pulmonary embolism.[5]

Study Termination

Due to the higher-than-expected incidence of TEEs, limited target engagement in tumors at
lower doses, and a lack of observed clinical efficacy, the clinical trial was terminated early.[5][6]
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Clinical Trial Workflow and Outcome

Experimental Protocols
In Vitro PRMT Inhibition Assay

This protocol describes a typical in vitro assay to determine the ICso of an inhibitor against a

PRMT enzyme.
Materials:

e Recombinant PRMT enzyme
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Histone H4 peptide (substrate)
S-adenosyl-L-[methyl-14C]-methionine
GSK3368715

Assay buffer

Scintillation counter

Procedure:

Prepare a reaction mixture containing the PRMT enzyme, histone H4 peptide, and assay
buffer.

Add varying concentrations of GSK3368715 or DMSO (vehicle control) to the reaction
mixture.

Initiate the reaction by adding S-adenosyl-L-[methyl-14C]-methionine.
Incubate the reaction at 30°C for a specified time.
Stop the reaction by adding trichloroacetic acid.

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated
radiolabel.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of GSK3368715 and determine the
ICso0 value by non-linear regression analysis.

In-Cell Western Assay for Target Engagement

This protocol outlines a method to assess the effect of GSK3368715 on PRMT activity within

cells by measuring the levels of asymmetrically dimethylated proteins.

Materials:
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Cancer cell line (e.g., RKO)

GSK3368715

Cell culture medium and reagents

384-well plates

Ice-cold methanol

Phosphate-buffered saline (PBS)

Odyssey blocking buffer

Primary antibody against asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)
Normalization antibody (e.g., total histone H4)

Fluorescently labeled secondary antibodies

LI-COR Odyssey or similar imaging system

Procedure:

Seed cells in a 384-well plate and allow them to adhere overnight.[3]

Treat the cells with a dose range of GSK3368715 or DMSO for the desired duration (e.g., 3
days).[3]

Fix the cells with ice-cold methanol for 30 minutes at room temperature.[3]
Wash the cells with PBS.[3]
Block non-specific binding with Odyssey blocking buffer for 1 hour at room temperature.[3]

Incubate the cells with the primary antibody for H4R3me2a and the normalization antibody
overnight at 4°C.[1]

Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
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e Wash the cells and acquire images using an imaging system.

» Quantify the fluorescence intensity for both the target and normalization antibodies and
calculate the normalized target signal.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of
GSK3368715 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line (e.g., Toledo, BXPC3)

GSK3368715

Vehicle solution

Calipers

Procedure:

Implant tumor cells subcutaneously into the flank of the mice.[7]

o Allow the tumors to reach a predetermined size.

e Randomize the mice into treatment and vehicle control groups.[7]

o Administer GSK3368715 orally via gavage at the desired doses and schedule.[7]
e Measure tumor volume with calipers regularly (e.g., twice a week).[7]

» Monitor the body weight of the mice as an indicator of general toxicity.[7]

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis).
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In Vivo Xenograft Study Workflow
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GSK3368715 is a well-characterized, potent, and selective inhibitor of Type | PRMTs with
demonstrated preclinical anti-tumor activity. While its clinical development was halted due to an
unfavorable risk/benefit profile, the study of GSK3368715 has provided invaluable insights into
the therapeutic potential of targeting PRMTs in oncology. The data and protocols presented in
this guide serve as a valuable resource for the scientific community to facilitate further research
into the role of protein arginine methylation in disease and the development of novel
therapeutic agents with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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